
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;methanesulfonic acid is a compound that combines a cyclopropyl group with two chlorine atoms and a methanol group, along with methanesulfonic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol typically involves the reaction of 2,2-dichloro-3,3-dimethylcyclopropane with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
化学反応の分析
Types of Reactions
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl groups on biological systems. It may also serve as a precursor for synthesizing biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in developing new drugs and treatments.
Industry
In the industrial sector, (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group can interact with enzymes and receptors, affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2-Dichloro-3,3-dimethylcyclopropanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of methanol.
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-: Contains a vinyl group and is used in different applications.
Uniqueness
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol is unique due to its combination of a cyclopropyl group with methanol and methanesulfonic acid. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.
特性
CAS番号 |
88438-21-5 |
|---|---|
分子式 |
C7H14Cl2O4S |
分子量 |
265.15 g/mol |
IUPAC名 |
(2,2-dichloro-3,3-dimethylcyclopropyl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C6H10Cl2O.CH4O3S/c1-5(2)4(3-9)6(5,7)8;1-5(2,3)4/h4,9H,3H2,1-2H3;1H3,(H,2,3,4) |
InChIキー |
CRWVPLXLGNFCTF-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(Cl)Cl)CO)C.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


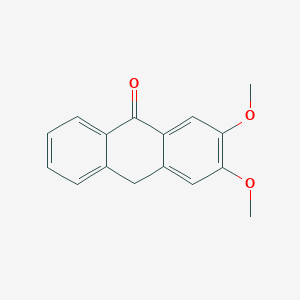
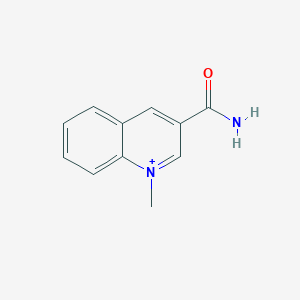
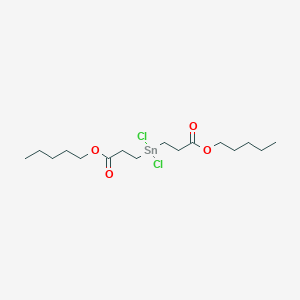
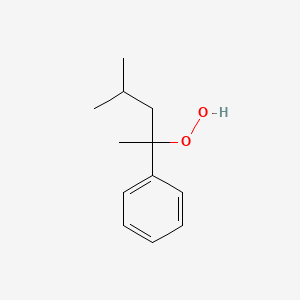
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
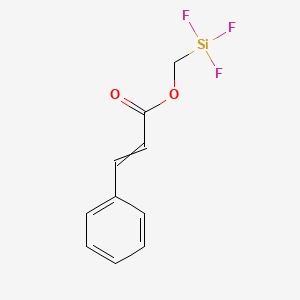
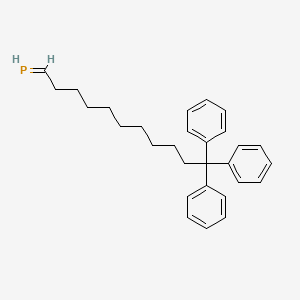
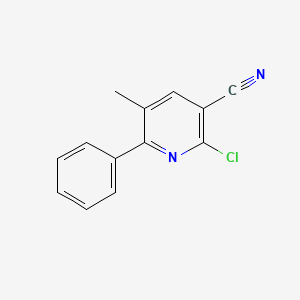

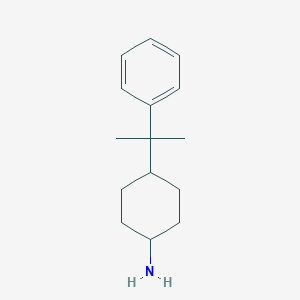
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)
![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
